molecular formula C11H16O2 B038884 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione CAS No. 122772-35-4

5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B038884
CAS No.: 122772-35-4
M. Wt: 180.24 g/mol
InChI Key: ZDFKYRBMJLTZCZ-UHFFFAOYSA-N
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Description

Stearic Acid-13C, also known as 1-Heptadecanecarboxylic acid-1-13C, is a labeled form of stearic acid where the carbon-13 isotope is incorporated at the carboxyl carbon position. Stearic acid itself is a long-chain saturated fatty acid commonly found in animal and plant fats. The labeled version, Stearic Acid-13C, is primarily used in scientific research for tracing and quantification purposes .

Scientific Research Applications

Stearic Acid-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-13C typically involves the synthesis of stearic acid followed by the incorporation of the carbon-13 isotope. The general steps include:

Industrial Production Methods: Industrial production of stearic acid involves:

Chemical Reactions Analysis

Types of Reactions: Stearic Acid-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Stearic aldehyde, stearic acid derivatives.

    Reduction: Stearyl alcohol.

    Substitution: Esters and amides.

Mechanism of Action

The mechanism of action of Stearic Acid-13C involves its incorporation into metabolic pathways where it mimics the behavior of natural stearic acid. It targets various enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and fatty acid desaturase. The labeled carbon-13 isotope allows for the tracking of these metabolic processes using nuclear magnetic resonance and mass spectrometry techniques .

Comparison with Similar Compounds

    Palmitic Acid-1-13C: Another labeled fatty acid with a shorter carbon chain.

    Oleic Acid-1-13C: A labeled monounsaturated fatty acid.

    Linoleic Acid-1-13C: A labeled polyunsaturated fatty acid.

Uniqueness: Stearic Acid-13C is unique due to its long saturated carbon chain and the specific incorporation of the carbon-13 isotope at the carboxyl carbon position. This makes it particularly useful for studies involving saturated fatty acids and their metabolic pathways .

Properties

IUPAC Name

5,5-dimethyl-2-propan-2-ylidenecyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7(2)10-8(12)5-11(3,4)6-9(10)13/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFKYRBMJLTZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)CC(CC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502359
Record name 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122772-35-4
Record name 5,5-Dimethyl-2-(propan-2-ylidene)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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